N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide: is a complex organic compound that features a benzofuran ring, a benzoyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide typically involves multi-step organic reactions. One common approach is:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Introduction of the Benzoyl Group: The benzofuran intermediate can be acylated using benzoyl chloride in the presence of a base such as pyridine.
Attachment of the Chlorophenoxy Group: The final step involves the reaction of the benzofuran derivative with 2-chlorophenoxypropanoic acid or its derivatives under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzofuran and chlorophenoxy groups can engage in various interactions with biological targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-methylphenoxy)propanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-fluorophenoxy)propanamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
Molecular Formula |
C24H18ClNO4 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-2-(2-chlorophenoxy)propanamide |
InChI |
InChI=1S/C24H18ClNO4/c1-15(29-20-14-8-6-12-18(20)25)24(28)26-21-17-11-5-7-13-19(17)30-23(21)22(27)16-9-3-2-4-10-16/h2-15H,1H3,(H,26,28) |
InChI Key |
DXYOHJQNVOMAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3)OC4=CC=CC=C4Cl |
Origin of Product |
United States |
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